molecular formula C15H16ClN3O4S B5144228 N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide

N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide

Cat. No. B5144228
M. Wt: 369.8 g/mol
InChI Key: SKTQGGJUBPDZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as GSK2330672, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.

Mechanism of Action

N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta plays a critical role in the activation of T cells, which are involved in the immune response. By inhibiting PKC theta, this compound can suppress T cell activation and proliferation, leading to a reduction in inflammation and autoimmune responses.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have significant anti-inflammatory and anti-tumor effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the proliferation of cancer cells. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in lab experiments is its high selectivity for PKC theta, which minimizes off-target effects. Additionally, this compound has been shown to be effective at low concentrations, making it a cost-effective option for research. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several potential future directions for the development of N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of autoimmune diseases and other inflammatory conditions. Finally, the development of more potent and selective PKC theta inhibitors may lead to the discovery of even more effective therapies.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown significant potential in preclinical studies for the treatment of various diseases. Its high selectivity for PKC theta and favorable safety profile make it an attractive option for further research and development. With continued investigation, this compound may become an essential tool in the fight against cancer, inflammation, and autoimmune diseases.

Synthesis Methods

The synthesis of N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps, including the condensation of 2-chloro-3-pyridinecarboxylic acid with 2-amino-5-(dimethylamino)sulfonylbenzoic acid, followed by the addition of methoxyamine hydrochloride and acetic anhydride. The final product is obtained through purification by chromatography.

Scientific Research Applications

N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been investigated for its potential use in the treatment of inflammation and autoimmune diseases.

properties

IUPAC Name

N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-19(2)24(21,22)10-6-7-13(23-3)11(9-10)15(20)18-12-5-4-8-17-14(12)16/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTQGGJUBPDZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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